An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-4-prop-2-ynyl-benzene
An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-4-prop-2-ynyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Fluoro-4-prop-2-ynyl-benzene (CAS No. 70090-68-5). This molecule is a valuable building block in organic synthesis, material science, and medicinal chemistry, owing to the unique reactivity conferred by its constituent functional groups: a para-substituted fluorobenzene ring and a terminal alkyne. The fluorine atom modulates the electronic properties of the aromatic ring, influencing its reactivity and imparting characteristics often sought in pharmaceutical candidates, such as enhanced metabolic stability and binding affinity. The propargyl group, with its terminal alkyne, serves as a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions. This guide will delve into the physicochemical properties, spectroscopic signature, synthesis, and key reaction pathways of 1-Fluoro-4-prop-2-ynyl-benzene, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
1-Fluoro-4-prop-2-ynyl-benzene possesses a molecular formula of C₉H₇F and a molecular weight of 134.15 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and a prop-2-ynyl group at the 4-position.
Table 1: Physicochemical Properties of 1-Fluoro-4-prop-2-ynyl-benzene and Related Compounds
| Property | 1-Fluoro-4-prop-2-ynyl-benzene | 1-Fluoro-4-methylbenzene (analogue) | 1-Fluoro-4-prop-1-en-2-ylbenzene (analogue) |
| CAS Number | 70090-68-5[1] | 352-32-9 | 350-40-3[2] |
| Molecular Formula | C₉H₇F[1] | C₇H₇F | C₉H₉F[2] |
| Molecular Weight | 134.15 g/mol [1] | 110.13 g/mol | 136.17 g/mol [2] |
| Physical Form | Liquid at room temperature[3] | Liquid | Liquid |
| Boiling Point | Data not available | 116 °C | Data not available |
| Melting Point | Data not available | -57 °C | Data not available |
| Density | Data not available | 0.998 g/mL | 1.009 g/mL[2] |
| Solubility | Data not available | Insoluble in water | Data not available |
The physical properties of 1-Fluoro-4-prop-2-ynyl-benzene are not extensively reported in the literature. However, based on its structure and the properties of analogous compounds, it is a liquid at room temperature.[3] Its boiling point is expected to be higher than that of 1-fluoro-4-methylbenzene (116 °C) due to its greater molecular weight. The density is likely to be around 1.0 g/mL, similar to related fluorinated aromatic compounds.[2]
Spectroscopic Characterization
¹H NMR:
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Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. δ 7.0-7.4 ppm). The protons ortho to the fluorine will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine will appear as a triplet.
-
Propargyl Protons: The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet (approx. δ 3.5 ppm) coupled to the acetylenic proton. The acetylenic proton (-C≡CH) will appear as a triplet (approx. δ 2.0-2.5 ppm) due to coupling with the methylene protons.
¹³C NMR:
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Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 115-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Alkynyl Carbons: Two signals are expected for the alkyne carbons (approx. δ 70-85 ppm).
-
Methylene Carbon: A signal for the methylene carbon (-CH₂-) is expected around δ 30-40 ppm.
IR Spectroscopy:
-
C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weak absorption around 2100-2150 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1100-1250 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 134.15.
-
Common fragmentation patterns would involve the loss of the propargyl group or the fluorine atom.
Synthesis
A common and effective method for the synthesis of 1-Fluoro-4-prop-2-ynyl-benzene is the alkylation of a suitable fluorinated benzene derivative with a propargyl halide.[1]
Synthesis Workflow: Alkylation of 1-Fluorobenzene
Caption: Synthesis of 1-Fluoro-4-prop-2-ynyl-benzene via alkylation.
Experimental Protocol: Synthesis via Alkylation
Materials:
-
1-Iodo-4-fluorobenzene
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 1-iodo-4-fluorobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Fluoro-4-prop-2-ynyl-benzene.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the starting material, facilitating the nucleophilic attack on propargyl bromide. It is also inexpensive and easily removed during workup.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating the reaction to 80 °C increases the reaction rate to achieve a reasonable conversion within a practical timeframe.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Fluoro-4-prop-2-ynyl-benzene stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of substituted alkynes.
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
1-Fluoro-4-prop-2-ynyl-benzene
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Fluoro-4-prop-2-ynyl-benzene (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed toluene, followed by degassed triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired disubstituted alkyne.
Self-Validating System: The success of the Sonogashira coupling is highly dependent on the exclusion of oxygen. The use of degassed solvents and an inert atmosphere is critical. The reaction progress can be reliably monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Materials:
-
1-Fluoro-4-prop-2-ynyl-benzene
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a vial, dissolve 1-Fluoro-4-prop-2-ynyl-benzene (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Trustworthiness of the Protocol: The CuAAC reaction is known for its high reliability and functional group tolerance. The formation of the triazole product is typically clean and high-yielding. The progress of the reaction can be easily monitored, and the product can be readily purified and characterized, making this a highly trustworthy synthetic protocol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Fluoro-4-prop-2-ynyl-benzene is not widely available, the safety precautions should be based on the hazards associated with its functional groups and related compounds, such as other fluorinated aromatics and terminal alkynes.
Potential Hazards:
-
Flammability: As an organic solvent-soluble liquid, it should be considered flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: Fluorinated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4] Assume the compound is harmful and handle with appropriate personal protective equipment (PPE).
-
Irritation: May cause skin and eye irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Research and Development
The unique combination of a fluorinated aromatic ring and a terminal alkyne makes 1-Fluoro-4-prop-2-ynyl-benzene a valuable tool in several areas of research and development.
-
Drug Discovery: The fluorophenyl moiety is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. The alkyne handle allows for the straightforward conjugation of this fragment to other molecules of interest using click chemistry, facilitating the rapid synthesis of compound libraries for high-throughput screening.[1]
-
Material Science: The rigid, linear structure of the propargyl group can be exploited in the synthesis of novel polymers and liquid crystals. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics.[1]
-
Chemical Biology: The terminal alkyne can be used as a chemical reporter for bioorthogonal labeling of biomolecules in complex biological systems.
Conclusion
1-Fluoro-4-prop-2-ynyl-benzene is a versatile and valuable chemical building block with significant potential in organic synthesis, medicinal chemistry, and material science. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific pursuits. Further research into the specific physical and toxicological properties of this compound is warranted to fully realize its potential.
References
-
Stenutz. (n.d.). 1-fluoro-4-prop-1-en-2-ylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1-Fluoro-4-(prop-1-en-1-yl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Retrieved from [Link]
-
Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Stenutz. (n.d.). 1-fluoro-4-methylbenzene. Retrieved from [Link]
-
Zhang, W., et al. (2021). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 530–534. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]


